![molecular formula C40H39O6P3S6Sn B14691473 3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane CAS No. 27110-16-3](/img/structure/B14691473.png)
3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is a complex organophosphorus compound. It is characterized by its unique structure, which includes multiple phenoxy and sulfanyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of phenoxy and sulfanyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Phenoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It may be used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyl-3-hydroxyphthalide: A related compound with similar structural features but different functional groups.
Dibutyl dithiophosphate: Shares some chemical properties but differs in its overall structure and applications.
Uniqueness
3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane stands out due to its complex structure and the presence of multiple phenoxy and sulfanyl groups. This uniqueness contributes to its versatility and potential in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
27110-16-3 |
|---|---|
Molekularformel |
C40H39O6P3S6Sn |
Molekulargewicht |
1019.8 g/mol |
IUPAC-Name |
[butyl-bis(diphenoxyphosphinothioylsulfanyl)stannyl]sulfanyl-diphenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/3C12H11O2PS2.C4H9.Sn/c3*16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;1-3-4-2;/h3*1-10H,(H,16,17);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
GVEWVOGDLPAIJM-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](SP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2)(SP(=S)(OC3=CC=CC=C3)OC4=CC=CC=C4)SP(=S)(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


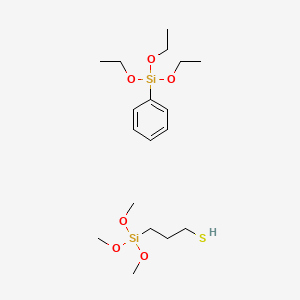
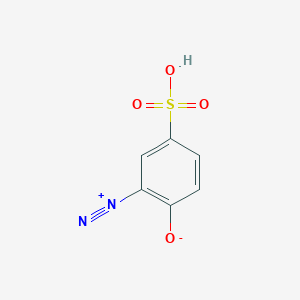
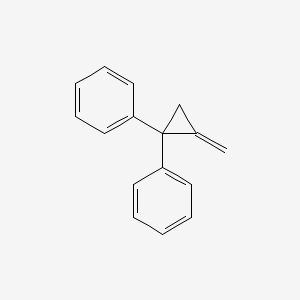
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
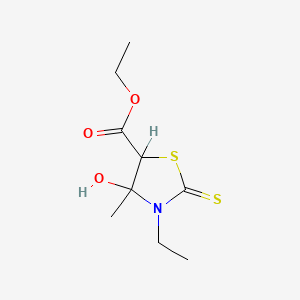
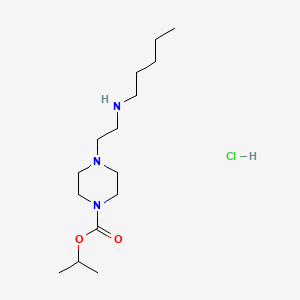
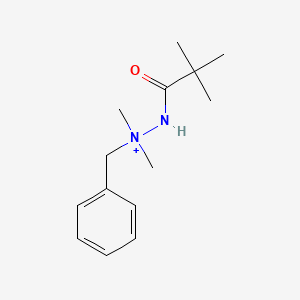
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
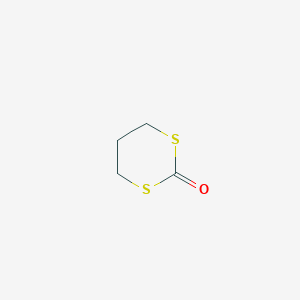
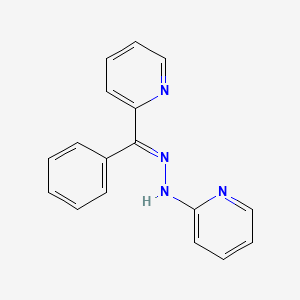
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
